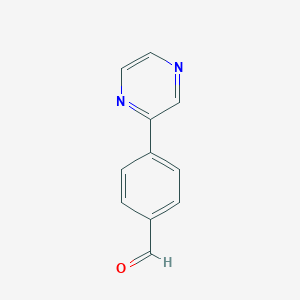

4-(Pyrazin-2-yl)benzaldehyde

Description

Significance of Aromatic Aldehydes and Pyrazine (B50134) Derivatives in Organic Synthesis

Aromatic aldehydes, which feature an aldehyde group (–CHO) attached to an aromatic ring, are a cornerstone of organic synthesis. wisdomlib.org They serve as crucial intermediates in the production of a vast array of organic compounds, including pharmaceuticals, dyes, polymers, and fragrances. fiveable.menumberanalytics.com The aldehyde group is highly reactive and can participate in numerous chemical transformations, such as nucleophilic addition, condensation reactions, and the formation of Schiff bases. wisdomlib.orgnumberanalytics.com The presence of the aromatic ring influences the reactivity of the aldehyde group, often through resonance stabilization, and provides a scaffold that can be further modified. fiveable.me This versatility allows chemists to construct complex molecular architectures from relatively simple starting materials. numberanalytics.comnumberanalytics.com

Pyrazine derivatives, which contain a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, are another important class of heterocyclic compounds. imist.ma The pyrazine ring is a key structural motif found in many naturally occurring and synthetically produced compounds with significant biological activity. nih.gov In medicinal chemistry, pyrazine derivatives are integral to the development of drugs with a wide range of therapeutic applications, including anticancer, antitubercular, and antiviral agents. imist.manih.gov The nitrogen atoms in the pyrazine ring can form hydrogen bonds and act as electron acceptors, which enhances the binding of these molecules to biological targets. mdpi.com Furthermore, the pyrazine framework is utilized in materials science and as catalysts in various chemical reactions. researchgate.nettandfonline.com

Research Trajectories of 4-(Pyrazin-2-yl)benzaldehyde as a Versatile Building Block

This compound has emerged as a versatile building block in organic synthesis due to its distinct chemical properties. chemimpex.com The compound combines the reactivity of an aromatic aldehyde with the structural and electronic features of a pyrazine ring, making it a valuable starting material for creating complex molecules. chemimpex.comchemimpex.com

Researchers utilize this compound as a key intermediate in the synthesis of a variety of organic compounds. The aldehyde functional group allows it to readily undergo reactions such as Wittig reactions, aldol (B89426) additions, and reductive aminations. smolecule.comsigmaaldrich.com These reactions are fundamental in constructing the carbon skeleton of larger, more complex molecules. For instance, it can be a precursor in the synthesis of various heterocyclic systems and substituted aromatic compounds.

The pyrazine moiety of the molecule also plays a crucial role in its synthetic applications. It can act as a directing group or be involved in coupling reactions, allowing for further functionalization of the molecule. smolecule.com This dual reactivity makes this compound a highly adaptable component in multi-step synthetic pathways, enabling the efficient construction of target molecules with desired properties. chemimpex.com

Table 1: Key Reactions Involving Aldehyde Functional Groups

| Reaction Type | Description | General Application |

|---|---|---|

| Wittig Reaction | The reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. | A key method for creating carbon-carbon double bonds in the synthesis of complex organic molecules. sigmaaldrich.com |

| Aldol Addition | A reaction that combines two carbonyl compounds (aldehydes or ketones) to form a new β-hydroxy carbonyl compound. | A fundamental carbon-carbon bond-forming reaction in organic synthesis. smolecule.com |

| Reductive Amination | A two-step process that converts an aldehyde or ketone into an amine. | Widely used for the synthesis of primary, secondary, and tertiary amines. smolecule.com |

| Schiff Base Formation | The reaction of an aldehyde or ketone with a primary amine to form an imine (Schiff base). | Important in the synthesis of various biologically active compounds and as intermediates in other reactions. wisdomlib.org |

Scope and Impact in Interdisciplinary Scientific Domains

The utility of this compound and its derivatives extends beyond traditional organic synthesis, impacting several interdisciplinary scientific fields.

In medicinal chemistry , this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. chemimpex.comchemimpex.com The pyrazine scaffold is a known pharmacophore, and its combination with other structural motifs through the benzaldehyde (B42025) linker allows for the creation of molecules with potential therapeutic value. nih.govmdpi.com Research has indicated its use in developing compounds targeting neurological disorders. chemimpex.comgoogle.com The ability to synthesize a library of derivatives from this building block is essential for structure-activity relationship (SAR) studies, a key component of modern drug discovery. acs.org

In materials science , aromatic and heterocyclic compounds like this compound are investigated for the creation of novel materials. chemimpex.com Its rigid structure and potential for π-π stacking interactions make it a candidate for the development of organic semiconductors, polymers, and liquid crystals. smolecule.com The nitrogen atoms in the pyrazine ring also allow it to act as a ligand in coordination chemistry, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or catalytic properties. chemimpex.com

Furthermore, the compound is utilized in the development of fluorescent probes for biological imaging. chemimpex.com By incorporating it into larger molecular systems, researchers can design probes that can visualize cellular processes in real-time, which is critical for advancing medical research. Its application also extends to agrochemical research , where it is explored for its potential in developing more effective and environmentally friendly pesticides. chemimpex.com

Table 2: Interdisciplinary Applications of this compound

| Scientific Domain | Specific Application | Significance |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceutical synthesis. | Enables the creation of new drug candidates, particularly for neurological disorders. chemimpex.comgoogle.com |

| Materials Science | Building block for polymers and coatings. | Contributes to the development of new materials with enhanced durability and performance. chemimpex.commdpi.com |

| Coordination Chemistry | Ligand for metal complexes. | Facilitates the formation of metal complexes with unique properties for catalysis or materials applications. chemimpex.com |

| Biological Imaging | Component of fluorescent probes. | Aids in the visualization of cellular processes for medical research. chemimpex.com |

| Agrochemicals | Precursor for pesticide development. | Contributes to the creation of more effective and environmentally conscious agricultural chemicals. chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-pyrazin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJFDPPZUXABRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397353 | |

| Record name | 4-Pyrazin-2-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127406-08-0 | |

| Record name | 4-Pyrazin-2-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyrazin 2 Yl Benzaldehyde

Established Synthetic Routes for Aromatic Aldehyde and Pyrazine (B50134) Moiety Construction

The synthesis of 4-(pyrazin-2-yl)benzaldehyde relies on fundamental organic reactions for the construction of its two key components: the aromatic aldehyde and the pyrazine ring.

The aromatic aldehyde functionality is typically introduced or modified through a variety of classical methods. For instance, the oxidation of a corresponding benzyl (B1604629) alcohol, such as [4-(pyrazin-2-yl)phenyl]methanol, represents a direct route to the aldehyde. synquestlabs.com Alternatively, the reduction of a carboxylic acid derivative, like 4-(pyrazin-2-yl)benzoic acid, can also yield the target aldehyde. synquestlabs.com

The construction of the pyrazine ring itself can be achieved through several established condensation reactions. A common strategy involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. While not a direct synthesis of this compound, the principles of pyrazine synthesis are foundational. For example, the condensation of an appropriately substituted 1,2-dicarbonyl precursor with a diamine is a key step in building the pyrazine core, which can then be further functionalized. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of this compound Precursors

Modern synthetic approaches heavily rely on palladium-catalyzed cross-coupling reactions to efficiently construct the C-C bond between the pyrazine and phenyl rings. The Suzuki-Miyaura and Stille couplings are particularly prominent in this regard. mdpi.comchimia.ch

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com In the context of synthesizing this compound precursors, it typically involves the coupling of a pyrazinyl halide (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with 4-formylphenylboronic acid. mdpi.comnih.gov The reaction is catalyzed by a palladium complex, often in the presence of a base. mdpi.com A variety of palladium catalysts, such as Pd(PPh₃)₄ and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), have been successfully employed, with the choice of catalyst and ligands often influencing the reaction's efficiency and yield. mdpi.comacs.org The general mechanism involves the oxidative addition of the pyrazinyl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. mdpi.com

Stille Coupling: The Stille reaction offers an alternative cross-coupling strategy, involving the reaction of an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.org For the synthesis of this compound precursors, this could entail reacting a pyrazinylstannane with a 4-halobenzaldehyde or, conversely, a 2-halopyrazine with a 4-stannylbenzaldehyde. researchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups and often proceeds under mild conditions. mdpi.comchimia.ch However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

The selection between Suzuki-Miyaura and Stille coupling often depends on the availability of starting materials, functional group tolerance, and considerations regarding the toxicity of reagents. mdpi.comorganic-chemistry.org

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis, both in academic laboratories and for potential industrial-scale production. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. acs.org

For palladium-catalyzed cross-coupling reactions, the selection of the palladium source and the associated ligands can have a profound impact on the reaction outcome. acs.orgbeilstein-journals.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity and stability of the palladium complex, leading to higher yields and faster reaction times. acs.orgbeilstein-journals.org In some cases, microwave irradiation has been employed to accelerate the reaction, significantly reducing the required time from hours to minutes. jst.go.jp

The choice of solvent and base is also critical. Aprotic solvents like toluene, THF, and dioxane are commonly used for Suzuki and Stille couplings. mdpi.com The base in Suzuki couplings, typically an inorganic carbonate or phosphate, plays a crucial role in the transmetalation step. nih.govnih.gov

The following table summarizes the optimization of various parameters in related synthetic transformations, which can be extrapolated to the synthesis of this compound.

| Parameter | Variation | Effect on Yield/Reaction Time |

| Catalyst | Different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., phosphines) | Can significantly improve yield and reduce reaction time. acs.orgbeilstein-journals.org |

| Solvent | Aprotic solvents (e.g., Toluene, THF, Dioxane) | Affects solubility of reagents and catalyst stability. mdpi.com |

| Base | Inorganic bases (e.g., K₂CO₃, K₃PO₄) | Essential for the transmetalation step in Suzuki coupling. nih.govnih.gov |

| Temperature | Varies depending on the specific reaction | Higher temperatures can increase reaction rates but may also lead to side products. nih.gov |

| Reaction Time | Can be reduced from hours to minutes | Microwave irradiation can dramatically shorten reaction times. jst.go.jp |

Design of Experiments (DoE) is a systematic approach that can be employed to efficiently optimize multiple reaction parameters simultaneously, leading to robust and high-yielding processes suitable for larger-scale production. acs.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. acs.org For the synthesis of this compound and its derivatives, this translates to the use of less toxic reagents, greener solvents, and more efficient catalytic systems.

One key aspect of green chemistry is the reduction of waste. Atom-economical reactions, such as certain cycloadditions, are favored. nih.gov In the context of cross-coupling reactions, the development of protocols that are catalytic in tin for Stille couplings represents a step towards reducing the use of toxic organotin compounds. organic-chemistry.org

The use of aqueous media as a reaction solvent is another important green chemistry approach. acs.org While many cross-coupling reactions are traditionally carried out in organic solvents, efforts are being made to develop water-soluble catalysts and reaction conditions that allow these transformations to be performed in water. nih.gov

Chemical Reactivity and Derivatization of 4 Pyrazin 2 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group: Condensation and Addition Reactions.chemimpex.com

The aldehyde functional group in 4-(Pyrazin-2-yl)benzaldehyde is a primary site for a variety of chemical transformations, particularly condensation and addition reactions. The carbonyl carbon is electrophilic and readily attacked by nucleophiles. ucalgary.ca

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. chemguide.co.uk A prominent example is the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound. ucalgary.caresearchgate.net In the synthesis of pan-Pim kinase inhibitors, for instance, substituted pyrazinyl benzaldehydes undergo Knoevenagel condensation with thiazolidine-2,4-dione in the presence of piperidine (B6355638) and acetic acid. jst.go.jp This reaction forms a new carbon-carbon double bond, extending the conjugated system of the molecule. jst.go.jp

Addition Reactions: The aldehyde group can undergo addition reactions with a wide range of nucleophiles. libretexts.org These reactions typically involve the initial attack on the carbonyl carbon, followed by protonation of the resulting alkoxide. Common nucleophiles include organometallic reagents (Grignards, organolithiums), hydrides, amines, and ylides.

Reductive Amination: The reaction with primary or secondary amines forms an intermediate imine or enamine, respectively, which can be reduced in situ to form a new amine. This is a powerful method for creating C-N bonds. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, offering excellent control over the location of the new double bond. libretexts.org

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), yields the corresponding hydrazone. This reaction is a classic test for aldehydes and ketones. chemguide.co.uklibretexts.org

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This reaction is reversible and is frequently used as a protecting group strategy for the aldehyde functionality during multi-step synthesis. libretexts.org

The following table summarizes key reactions of the aldehyde group:

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., Thiazolidine-2,4-dione), Base (e.g., Piperidine) | α,β-Unsaturated carbonyl compound |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |

| Reductive Amination | Amine (RNH₂ or R₂NH), Reducing agent (e.g., NaBH₃CN) | Amine |

| Acetal Formation | Alcohol (2 equivalents), Acid catalyst | Acetal |

| Hydrazone Formation | Hydrazine (or derivative) | Hydrazone |

Transformations Involving the Pyrazine (B50134) Heterocycle.chemimpex.com

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are excellent substrates for SNAr reactions. A common synthetic route to this compound and its derivatives involves the Suzuki cross-coupling of a boronic acid derivative of benzaldehyde (B42025) with a halopyrazine, such as 2-chloropyrazine (B57796). jst.go.jp The halogen on the pyrazine ring can be displaced by various nucleophiles, including amines and alkoxides, to introduce diverse functional groups. For example, 2,6-dichloropyrazine (B21018) can be selectively mono-substituted with an amine or an alcohol before coupling with the benzaldehyde moiety. jst.go.jp

Palladium-Catalyzed Cross-Coupling Reactions: The pyrazine ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.netresearchgate.net These reactions are fundamental for creating carbon-carbon bonds and connecting the pyrazine core to other aromatic or aliphatic fragments, enabling the construction of complex molecular scaffolds. researchgate.net

N-Oxidation and Alkylation: The lone pairs on the pyrazine nitrogen atoms can react with electrophiles. Oxidation can lead to the formation of pyrazine-N-oxides, which modifies the electronic properties of the ring and can activate it for different transformations. Alkylation can result in quaternary pyrazinium salts.

Ring Transformation and Rearrangement: Under certain conditions, the pyrazine ring system can undergo complex rearrangements. For instance, studies on related triazolopyrazine systems have shown that nucleophilic attack can lead to unexpected tele-substitution, where the nucleophile adds to a position distant from the leaving group, or even ring-opening and rearrangement to form different heterocyclic cores. acs.org

Selective Functionalization Strategies of the Benzene (B151609) Ring

Functionalizing the benzene ring of this compound presents a significant challenge in regioselectivity. The ring is substituted with two groups in a para relationship: the aldehyde group (-CHO) and the pyrazin-2-yl group. Both of these substituents are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. Therefore, any incoming electrophile would be directed to the two equivalent positions ortho to the aldehyde and meta to the pyrazinyl group.

Achieving substitution at other positions, such as ortho to the pyrazinyl group, requires more advanced synthetic strategies.

Directed Ortho-Metalation (DoM): This strategy involves using a directing group to guide a metalating agent (typically a strong organolithium base) to deprotonate a specific ortho position. The resulting aryllithium or related organometallic species can then be trapped with an electrophile. While the aldehyde group itself is incompatible with strong bases, it could potentially be protected as an acetal to allow for DoM directed by the pyrazine nitrogen atoms.

C-H Functionalization: Modern methods involving transition-metal-catalyzed C-H activation offer powerful alternatives for regioselective functionalization. nih.gov These reactions can operate through different mechanisms and can be guided by directing groups to achieve selectivity that is complementary to classical electrophilic substitution. nih.govresearchgate.netnih.gov For example, a transient directing group strategy using glycine (B1666218) has been reported for the C4-arylation of indoles, showcasing the potential of such methods for complex heterocycles. nih.gov

Synthesis of Complex Molecular Architectures Utilizing this compound as a Key Intermediate.chemimpex.com

The versatility of this compound makes it an invaluable building block for synthesizing more complex and biologically active molecules. chemimpex.com Its ability to undergo reactions at the aldehyde, pyrazine, and benzene moieties allows for its incorporation into a wide array of larger structures.

A notable example is its use in the development of kinase inhibitors. A series of 5-benzylidenethiazolidine-2,4-dione analogues were synthesized as pan-Pim kinase inhibitors. jst.go.jp The synthesis involved a Knoevenagel condensation between a substituted 3-(pyrazin-2-yl)benzaldehyde and thiazolidine-2,4-dione. jst.go.jp The pyrazine ring and the benzaldehyde served as the core scaffold, onto which various substituents were introduced to optimize enzyme interactions. jst.go.jp

Similarly, various substituted benzaldehydes, including those with heterocyclic moieties, are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.gov The aldehyde serves as a handle for elaboration into more complex structures through reactions like condensation or reductive amination. nih.gov

The following table highlights the role of this compound as a synthetic intermediate.

| Intermediate | Reaction Type | Complex Molecule | Application |

| 3-(Substituted pyrazin-2-yl)benzaldehyde | Knoevenagel Condensation | 5-(3-(Pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives | Pan-Pim Kinase Inhibitors jst.go.jp |

| 4-(Heterocyclyl)benzaldehyde | Multi-step condensation/cyclization | Substituted Benzofuran Carboxamides | PARP Inhibitors nih.gov |

Protecting Group Strategies in Multi-Step Synthesis

In the context of a multi-step synthesis involving this compound, the use of protecting groups is often essential to mask a reactive functional group and prevent unwanted side reactions. fluorochem.co.uk The choice of protecting group is critical and must be stable to the reaction conditions used for modifying other parts of the molecule, yet be easily removable under specific, non-destructive conditions. organic-chemistry.org

Protecting the Aldehyde Group: The aldehyde is highly reactive towards nucleophiles and bases. If a synthetic step requires such reagents to modify the pyrazine or benzene ring, the aldehyde must be protected. organic-chemistry.org The most common protecting group for aldehydes is an acetal (or ketal), typically formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. fluorochem.co.uk Acetals are stable to bases, organometallic reagents, and hydrides but are readily cleaved by aqueous acid. uwindsor.ca

Protecting the Pyrazine Nitrogens: While the pyrazine nitrogens are less nucleophilic than those in many other heterocycles, they can still react under certain conditions (e.g., with strong alkylating agents or during some metal-catalyzed reactions). If necessary, nitrogen atoms in heterocyclic systems can be protected. The p-methoxybenzyl (PMB) group is one such example, which can be attached to a ring nitrogen and later removed by treatment with a strong acid like trifluoroacetic acid (TFA). researchgate.net

The concept of orthogonal protection is crucial in complex syntheses, where multiple functional groups require protection. organic-chemistry.orguchicago.edu This involves using different classes of protecting groups that can be removed selectively under distinct conditions, allowing for the sequential unmasking and reaction of different functional groups within the same molecule. organic-chemistry.org

The following table lists common protecting groups for the aldehyde functionality.

| Protecting Group | Formation Reagents | Stability | Deprotection Conditions |

| Dimethyl Acetal | Methanol, H⁺ | Bases, Nucleophiles, Reductants | Aqueous Acid (H₃O⁺) |

| 1,3-Dioxolane | Ethylene Glycol, H⁺ | Bases, Nucleophiles, Reductants | Aqueous Acid (H₃O⁺) |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid | Bases, Nucleophiles, Oxidants, Reductants | HgCl₂, CaCO₃, aq. CH₃CN |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Precursor for Biologically Active Molecules

4-(Pyrazin-2-yl)benzaldehyde is a key precursor in the synthesis of various biologically active molecules. chemimpex.com The pyrazine (B50134) ring within its structure is a common feature in many compounds with diverse pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net The aldehyde group provides a reactive site for the construction of more complex molecular architectures, allowing for the introduction of various functional groups to fine-tune the biological activity and specificity of the resulting compounds. nih.gov

A notable example of its application is in the synthesis of novel benzamide (B126) scaffolds. For instance, a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives have been developed. nih.gov In these syntheses, the pyrazine core, akin to that in this compound, is fundamental to the biological activity of the final compounds. These derivatives have demonstrated significant potential as both antibacterial and anticancer agents. nih.gov Specifically, certain compounds within this series have exhibited noteworthy activity against pathogenic cell lines of Staphylococcus aureus and Escherichia coli, as well as promising anticancer activity against the A549 lung cancer cell line. nih.gov

Table 1: Examples of Biologically Active Molecules Derived from Pyrazine Scaffolds

| Compound Class | Biological Activity | Target Pathogen/Cell Line |

|---|---|---|

| N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli |

This table is interactive. Click on the headers to sort the data.

Development of Pharmaceutical Intermediates

In the multi-step process of drug development, this compound serves as a crucial pharmaceutical intermediate. chemimpex.com Its stable yet reactive nature makes it an ideal building block for creating more complex molecules that are closer in structure to the final drug product. chemimpex.com The pyrazine-benzaldehyde structure can be strategically modified through various chemical reactions to introduce different pharmacophores and optimize the therapeutic properties of the target molecule. This adaptability is essential in the iterative process of drug design and development. nih.gov

The utility of this compound as an intermediate is particularly evident in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The pyrazine ring is a key component in many centrally active agents, and this compound provides a reliable and efficient route to incorporate this important structural motif into potential drug candidates. chemimpex.com

Exploration of this compound Derivatives as Phosphodiesterase 10 (PDE10) Inhibitors

Phosphodiesterase 10 (PDE10) is an enzyme that plays a critical role in regulating cyclic nucleotide signaling in the brain. Its inhibition has emerged as a promising therapeutic strategy for various neurological and psychiatric disorders. Pyrazine-containing compounds have been a significant focus of research in the development of PDE10A inhibitors.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of PDE10A inhibitors, SAR studies on pyrazine derivatives have provided valuable insights into the key structural features required for potent and selective inhibition. These studies have shown that modifications to the pyrazine ring and its substituents can significantly impact the inhibitory activity of the compounds. researchgate.net While direct SAR studies originating from this compound are not extensively detailed in publicly available literature, the broader class of pyrazine-containing inhibitors has been explored. For example, the development of pyrazolopyrimidine PDE10A inhibitors, which may share synthetic pathways involving pyrazine-based precursors, has demonstrated the importance of the pyrazine core in achieving high potency and selectivity. nih.gov

The inhibition of PDE10A by derivatives of pyrazine-containing compounds holds significant therapeutic potential for a range of neurological and psychiatric conditions. chemimpex.com By modulating cyclic nucleotide signaling in the brain, PDE10A inhibitors can influence neuronal function and potentially alleviate symptoms associated with these disorders. nih.gov Research in this area has primarily focused on conditions such as schizophrenia, where PDE10A inhibitors have shown promise in preclinical models. nih.gov The ability of these compounds to modulate dopamine (B1211576) signaling pathways, which are dysregulated in schizophrenia, underscores their potential as a novel class of antipsychotic agents. nih.gov

Contributions to Anabolic Agent Research for Bone Mass Restoration

Anabolic agents are a class of drugs that stimulate bone formation, offering a therapeutic approach for conditions characterized by low bone mass, such as osteoporosis. nih.gov These agents work by promoting the activity of osteoblasts, the cells responsible for building new bone tissue. nih.gov While extensive research has been conducted on various anabolic therapies, including parathyroid hormone analogs and sclerostin inhibitors, there is currently no publicly available scientific literature that directly links this compound or its derivatives to research on anabolic agents for bone mass restoration. nih.govnih.govosteoporosis.foundation

Coordination Chemistry and Metal Complex Formation

4-(Pyrazin-2-yl)benzaldehyde as a Ligand in Metal Coordination Chemistry

This compound possesses multiple coordination sites, making it an interesting building block for ligand synthesis. The pyrazine (B50134) ring contains two nitrogen atoms that can potentially coordinate with a metal center. Additionally, the aldehyde group can be chemically modified, most commonly through condensation reactions with primary amines, to form Schiff bases (imines). These Schiff base derivatives are highly versatile ligands in coordination chemistry. mdpi.comyu.edu.jo

The resulting Schiff base ligand, incorporating the 4-(pyrazin-2-yl)phenyl moiety, can act as a bidentate, tridentate, or even tetradentate ligand, depending on the nature of the amine used in its synthesis. The coordination typically involves the imine nitrogen and another donor atom from the amine part of the ligand, and potentially one of the nitrogen atoms from the pyrazine ring. This chelation effect leads to the formation of stable metal complexes. mdpi.com The electronic properties of the pyrazine ring can also influence the coordination behavior and the properties of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically follows a two-step process. First, the Schiff base ligand is synthesized by the condensation of this compound with a suitable primary amine in an alcoholic solvent, often with a few drops of acid as a catalyst. nih.gov The resulting Schiff base ligand is then reacted with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a suitable solvent to form the metal complex. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios. yu.edu.jo

Characterization of these newly synthesized complexes is carried out using a variety of analytical and spectroscopic techniques:

Elemental Analysis: This technique is used to determine the empirical formula of the complex by measuring the percentages of carbon, hydrogen, and nitrogen. The results help in confirming the stoichiometry of the complex. yu.edu.jo

Molar Conductivity Measurements: These measurements, typically done in a solvent like DMF or DMSO, help to determine whether the complex is an electrolyte or non-electrolyte, providing insight into the nature of the counter-ions.

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar).

| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|---|---|

| [Cu(L)₂]Cl₂ | Green | 75 | 230 | 125 | 1.85 |

| [Ni(L)₂]Cl₂ | Light Green | 80 | 255 | 130 | 3.10 |

| [Co(L)₂]Cl₂ | Brown | 70 | 240 | 120 | 4.95 |

| [Zn(L)₂]Cl₂ | White | 85 | 260 | 135 | Diamagnetic |

L represents a hypothetical Schiff base ligand derived from this compound.

Spectroscopic Investigations of Ligand-Metal Interactions

Spectroscopic techniques are crucial for elucidating the structure of the metal complexes and understanding the nature of the ligand-metal bond.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of successful Schiff base formation is the appearance of a characteristic C=N (imine) stretching vibration. Upon coordination to a metal ion, the frequency of this C=N band typically shifts, indicating the involvement of the imine nitrogen in bonding. mdpi.com Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions within the molecules. The spectra of the ligands typically show bands corresponding to π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) may appear, which are characteristic of the geometry of the metal complex. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the Schiff base ligand. Upon complexation with a diamagnetic metal ion like Zn(II), the chemical shifts of the protons and carbons near the coordination sites can change, providing further evidence of complex formation.

| Compound | IR ν(C=N) (cm⁻¹) | IR ν(M-N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|

| Schiff Base Ligand (L) | 1625 | - | 270, 350 |

| [Cu(L)₂]Cl₂ | 1605 | 450 | 275, 360, 620 |

| [Ni(L)₂]Cl₂ | 1610 | 465 | 272, 355, 410, 650 |

| [Co(L)₂]Cl₂ | 1608 | 455 | 278, 365, 510, 680 |

| [Zn(L)₂]Cl₂ | 1612 | 460 | 273, 358 |

Potential Catalytic Applications of Metal-4-(Pyrazin-2-yl)benzaldehyde Complexes

Metal complexes derived from Schiff base ligands are known to be effective catalysts in a variety of organic transformations. mdpi.comnih.gov The catalytic activity is often attributed to the ability of the metal center to exist in different oxidation states and to coordinate with the reactants, thereby activating them.

Complexes involving Schiff bases derived from this compound could potentially be explored for catalytic applications such as:

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of alcohols and other organic substrates. jmchemsci.com

Reduction Reactions: Some metal complexes are effective catalysts for hydrogenation reactions.

C-C Coupling Reactions: Palladium and other transition metal complexes are widely used as catalysts in cross-coupling reactions to form carbon-carbon bonds. nih.gov

Polymerization Reactions: Certain metal complexes can act as initiators for the polymerization of olefins.

The presence of the pyrazine ring in the ligand structure could also play a role in the catalytic activity, potentially by influencing the electronic properties of the metal center or by providing an additional site for substrate interaction. Further research in this area would be necessary to fully explore the catalytic potential of these complexes.

Applications in Materials Science

Development of Novel Polymeric Materials

The bifunctional nature of 4-(Pyrazin-2-yl)benzaldehyde, featuring a reactive aldehyde group and a nitrogen-containing pyrazine (B50134) ring, theoretically allows for its incorporation into various polymer structures. The aldehyde functionality can participate in condensation polymerization reactions with suitable co-monomers to form polyazomethines (Schiff base polymers) or other condensation polymers. The pyrazine moiety, with its electron-deficient nature, could impart specific electronic and coordination properties to the resulting polymer backbone.

However, a thorough review of current research reveals a lack of specific studies detailing the synthesis, characterization, and properties of polymers derived directly from this compound. While research on polymers from other benzaldehyde (B42025) or pyrazine derivatives exists, direct extrapolation of their properties to polymers of this compound is not scientifically rigorous without dedicated experimental data.

Engineering of Advanced Coatings and Films

Despite this potential, there is a scarcity of published research that specifically investigates the use of this compound in the engineering of coatings and films. Consequently, there are no detailed findings on film formation techniques, resulting surface morphologies, or the performance characteristics of such coatings.

Investigation in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission is a phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state. The aldehyde group in this compound could potentially drive AIE in certain derivative structures.

Nevertheless, there are no specific studies that have investigated or reported AIE properties for this compound itself or its direct derivatives. While the broader class of pyrazine-containing compounds is explored for luminescent properties, the specific AIE behavior of this particular benzaldehyde derivative remains an uninvestigated area in the available literature.

Design of Functional Organic Materials

Functional organic materials are designed for specific applications in fields such as electronics, optics, and sensor technology. Pyrazine derivatives are of interest in this area due to their electron-accepting properties, which are beneficial for creating materials with tailored electronic and photophysical characteristics. rsc.org It is plausible that this compound could serve as a precursor for the synthesis of such materials, including organic semiconductors or luminescent probes.

Applications in Agrochemical Development

Synthesis of Agrochemical Intermediates

4-(Pyrazin-2-yl)benzaldehyde serves as a key intermediate in the synthesis of more complex molecules intended for agrochemical applications. chemimpex.comchemimpex.comcymitquimica.com The pyrazine (B50134) ring is a common feature in many biologically active compounds, and the aldehyde group offers a reactive site for a variety of chemical transformations. researchgate.net This allows chemists to build upon the core structure to develop compounds with specific pesticidal properties.

The aldehyde functional group can readily undergo reactions such as condensation, oxidation, and reduction to create a diverse range of derivatives. For instance, Claisen-Schmidt condensation with ketones can yield chalcone (B49325) derivatives, a class of compounds known for their wide spectrum of biological activities, including potential antimicrobial and insecticidal effects. science.govresearchgate.net Furthermore, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, potentially influencing the molecule's interaction with biological targets.

The synthesis process often involves multi-step reactions where the this compound core is modified to enhance efficacy and target specificity. The versatility of this compound as a building block is a significant advantage in the discovery pipeline for new agrochemical candidates. chemimpex.com

Table 1: Examples of Reactions for Synthesizing Agrochemical Intermediates from this compound

| Reaction Type | Reactant(s) | Product Class | Potential Agrochemical Application |

| Claisen-Schmidt Condensation | Acetophenones / Ketones | Chalcones | Fungicides, Insecticides |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | Arylidene Derivatives | Herbicides, Nematicides |

| Reductive Amination | Amines, Reducing Agent | Benzylamines | Synthesis of complex fungicides/herbicides |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | 4-(Pyrazin-2-yl)benzoic acid | Intermediate for amides, esters |

| Wittig Reaction | Phosphonium (B103445) Ylides | Stilbene Derivatives | Plant Growth Regulators, Fungicides |

Research on Environmentally Sustainable Pest Control Solutions

The development of environmentally sustainable pest control solutions is a primary goal in modern agriculture, aligning with the principles of Integrated Pest Management (IPM). researchgate.net Research into compounds like this compound and its derivatives is part of an effort to create pesticides that are more target-specific, biodegradable, and have a reduced impact on non-target organisms and the environment. chemimpex.com

Pyrazine, a nitrogen-containing heterocycle, occurs naturally in some plants and microorganisms and can be involved in chemical defense mechanisms. Harnessing synthetic pyrazine derivatives aims to mimic these natural processes to create effective, yet eco-friendly, crop protection agents. Studies have explored various pyrazine derivatives for herbicidal effects, observing that they can interfere with processes like photosynthesis in target weeds. science.gov

The focus of this research is to develop molecules that can be used at lower application rates, have novel modes of action to combat resistance, and degrade more readily in the soil and water, thus minimizing long-term environmental contamination. The exploration of this compound in this context contributes to the broader goal of a more sustainable agricultural system. chemimpex.comresearchgate.net

Structure-Activity Relationships in Agrochemical Formulations

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological efficacy of agrochemical candidates derived from this compound. These studies involve systematically modifying the chemical structure of the lead compound and evaluating how these changes affect its pesticidal activity. The goal is to identify the key structural features responsible for the desired biological effect. mdpi.comnih.gov

For derivatives of this compound, SAR investigations would typically focus on three main areas:

Modification of the Aldehyde Group: Converting the aldehyde to other functional groups such as an oxime, hydrazone, or imine can significantly alter the compound's biological activity. mdpi.com These changes affect properties like lipophilicity, electronic distribution, and the ability to bind to target enzymes or receptors in pests.

Substitution on the Phenyl Ring: Adding various substituents (e.g., halogens, alkyl, or alkoxy groups) to the benzene (B151609) ring can influence the molecule's potency and spectrum of activity. For example, electron-withdrawing groups like halogens have been shown in related chalcone structures to enhance antifungal and antimycobacterial potency. science.gov

Substitution on the Pyrazine Ring: Modifying the pyrazine ring itself, although less common, can also be explored to fine-tune activity and selectivity.

Through SAR studies, researchers can design molecules with improved performance, such as enhanced fungicidal activity against specific plant pathogens or better herbicidal effects on resilient weeds. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Insights for Pyrazine-Based Agrochemicals

| Structural Moiety | Modification Example | Observed Impact on Activity | Rationale |

| Benzaldehyde (B42025) Group | Conversion to an imino-thiazolidinone structure | Potential for antifungal activity. mdpi.com | The resulting heterocyclic system can interact with different biological targets. |

| Phenyl Ring | Introduction of chloro or bromo substituents (electron-withdrawing groups). science.gov | Increased antifungal and antibacterial efficacy in related pyrazine chalcones. science.gov | Alters the electronic properties of the molecule, potentially enhancing binding affinity to the target site. |

| Core Scaffold | Formation of a pyrazol-5-yl-benzamide structure | Potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicidal activity. nih.gov | The specific amide linkage and pyrazole (B372694) ring are crucial for binding to the SDH enzyme complex in fungi. |

Applications in Analytical and Bioimaging Techniques

Utilization in the Creation of Fluorescent Probes for Biological Imaging

Fluorescence imaging is a powerful and widely used method for studying the intricate workings of biological systems, offering high sensitivity and resolution for visualizing molecular processes in living cells and organisms. nih.govthermofisher.com The effectiveness of this technique heavily relies on the quality of the fluorescent probes used. nih.gov 4-(Pyrazin-2-yl)benzaldehyde serves as a critical building block in the synthesis of such probes. chemimpex.comchemimpex.com

The pyrazine (B50134) moiety, a nitrogen-containing heteroaromatic ring, imparts specific electronic properties that are advantageous for constructing fluorophores. nih.govrsc.org Chemists utilize the aldehyde functional group of this compound to react with other molecules, such as those containing amine groups, through reactions like Knoevenagel or Schiff base condensation. rsc.orgmdpi.com This versatility allows for the construction of larger, more complex molecules with tailored photophysical properties. nih.govrsc.org

For instance, derivatives of this compound are integral to creating donor-acceptor (D-A) type fluorescent probes. frontiersin.org In these systems, the pyrazine ring can act as the electron-accepting component, which, when paired with an appropriate electron-donating group, can lead to molecules with desirable fluorescence characteristics, such as large Stokes shifts and high photostability. frontiersin.org These properties are crucial for minimizing background signal and enabling long-term imaging experiments in live cells. nih.govfrontiersin.org

The probes synthesized from this aldehyde can be designed to be "turn-on" sensors, where their fluorescence is initially quenched but becomes bright upon interacting with a specific target analyte. rsc.org This targeted activation provides high contrast and specificity, which is essential for accurately detecting ions or molecules within the crowded cellular environment. nih.govrsc.org

Mechanisms of Fluorescence and Biosensing Capabilities

The fluorescence of probes derived from this compound is often governed by sophisticated photophysical mechanisms, including Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). nih.govfrontiersin.org

Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) probes synthesized using this compound, the pyrazine core typically functions as the acceptor (A), while another part of the molecule acts as the donor (D). frontiersin.org Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation. frontiersin.orgrsc.org This ICT state is often sensitive to the polarity of its local environment. The energy of the emitted fluorescence can change based on the surrounding environment, which is a property exploited for sensing changes in cellular microenvironments, like the viscosity of mitochondria. rsc.org

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" biosensing. nih.gov In the "off" state, the probe's fluorescence is quenched because an electron from a recognition group is transferred to the excited fluorophore. When the probe binds to its target analyte, this PET process is inhibited, "turning on" the fluorescence. For example, a probe designed to detect a specific metal ion might have a chelating group that, in its unbound form, quenches fluorescence via PET. Upon binding the metal ion, a conformational change prevents this quenching, leading to a bright fluorescent signal. nih.gov

Biosensing Capabilities: The biosensing ability of these probes stems from the specific and selective interaction between a part of the probe and the target analyte. This interaction triggers a measurable change in the probe's fluorescence output (intensity, color, or lifetime). nih.gov For example, a probe was developed where the cleavage of a sulfonyl group by hydrogen sulfide (B99878) (H₂S) blocked a PET process, enhancing the fluorescence quantum yield from 5% to 27% and enabling the detection of H₂S in cancer cells. nih.gov

Below is a table summarizing the photophysical properties of a representative probe derived from a pyrazine-containing scaffold, illustrating the principles discussed.

| Property | Value (Probe without Analyte) | Value (Probe with Analyte) | Mechanism |

| Absorption Max (λabs) | 425 nm | 425 nm | PET-OFF |

| Emission Max (λem) | 500 nm | 500 nm | PET-OFF |

| Fluorescence Quantum Yield (ΦF) | 5% | 27% | Analyte interaction inhibits PET |

| Analyte Detected | H₂S | H₂S | Cleavage of sulfonyl group |

| Data derived from a study on a 3-(coumarin-3-yl)pyrazole probe for H₂S detection, illustrating a common biosensing mechanism. nih.gov |

Real-Time Visualization of Cellular Processes

The ultimate application of fluorescent probes derived from precursors like this compound is the real-time visualization of dynamic processes within living cells. chemimpex.comnih.gov These probes serve as molecular spies, reporting on specific events, the concentration of analytes, or the status of organelles without significantly disturbing the cell's natural functions. nih.gov

Organelle-Specific Imaging: By attaching specific targeting groups, these fluorescent probes can be directed to particular subcellular compartments, such as the mitochondria, lysosomes, or Golgi apparatus. rsc.orgmdpi.com For instance, a triphenylphosphonium group can be added to a probe's structure to direct it to the mitochondria, allowing researchers to study mitochondrial-specific events like changes in viscosity or the presence of reactive oxygen species. rsc.org

Monitoring Dynamic Changes: Researchers have successfully used such probes to monitor fluctuations in the concentrations of biologically important species in real time. For example, probes have been designed to track changes in hydrogen sulfide (H₂S) levels in MCF-7 breast cancer cells and to detect copper ions (Cu²⁺) in vivo. nih.gov In one study, a probe showed no fluorescence when incubated with cells alone, but produced a bright greenish-yellow emission after Cu²⁺ was introduced, demonstrating its ability to visualize the influx or presence of this specific ion. nih.gov

High-Resolution Imaging: The development of probes with high photostability and brightness is crucial for advanced imaging techniques, including two-photon microscopy, which allows for deeper tissue penetration and reduced background signal. nih.gov This enables high-resolution imaging of processes within tissues and even in living animal models. nih.govnih.gov For example, a two-photon probe was used to image nitroreductase (NTR) in cancerous mouse tissues with a penetration depth of 100 μm, showcasing the power of these tools in disease-relevant models. rsc.org

These applications highlight the critical role of versatile chemical building blocks like this compound in advancing the frontiers of biological imaging and our understanding of cellular life. chemimpex.comchemimpex.com

Advanced Spectroscopic and Chromatographic Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(Pyrazin-2-yl)benzaldehyde by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each proton in the molecule are observed. The aldehydic proton characteristically appears as a singlet at approximately 10.11 ppm. The protons of the pyrazine (B50134) ring resonate at 9.11 ppm, 8.70 ppm, and 8.60 ppm. The protons on the benzene (B151609) ring appear as two doublets, one at 8.22 ppm and the other at 8.04 ppm, both with a coupling constant (J) of 12.0 Hz. rsc.org This specific pattern of signals and their multiplicities confirm the substitution pattern of the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon atom. Although specific ¹³C NMR data for this compound is not detailed in the provided search results, related benzaldehyde (B42025) structures show the aldehydic carbon at a characteristic downfield shift. beilstein-journals.org For instance, in benzaldehyde itself, the carbonyl carbon appears at 192.35 ppm. beilstein-journals.org The carbon atoms of the aromatic rings would also have distinct chemical shifts, providing a complete carbon skeleton of the molecule.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 10.11 | s | 1H | Aldehydic H | N/A |

| 9.11 | s | 1H | Pyrazinyl H | N/A |

| 8.70 | s | 1H | Pyrazinyl H | N/A |

| 8.60 | s | 1H | Pyrazinyl H | N/A |

| 8.22 | d | 2H | Benzene H | 12.0 |

| 8.04 | d | 2H | Benzene H | 12.0 |

Source: rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The compound has a molecular formula of C₁₁H₈N₂O and a molecular weight of approximately 184.2 g/mol . chemimpex.comsynquestlabs.com

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Predicted mass spectrometry data suggests the monoisotopic mass is 184.06366 Da. uni.lu Common adducts observed in mass spectrometry include [M+H]⁺ at m/z 185.07094 and [M+Na]⁺ at m/z 207.05288. uni.lu

The fragmentation of aromatic aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.orgdocbrown.info Therefore, for this compound, significant fragment ions would be expected at m/z 183 and m/z 155, corresponding to the loss of H and CHO, respectively. The stability of the pyrazinyl and phenyl rings would influence the fragmentation pathways, leading to characteristic daughter ions. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M]⁺ | 184.06311 |

| [M+H]⁺ | 185.07094 |

| [M+Na]⁺ | 207.05288 |

| [M-H]⁻ | 183.05638 |

| [M+K]⁺ | 223.02682 |

Source: uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A strong absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazine and benzene rings would be observed in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the substituted benzene ring would also provide information about the substitution pattern. While a specific IR spectrum for this compound was not found, analysis of related structures confirms these general features. mdpi.comspectrabase.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential chromatographic techniques for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥95% (by NMR) and 99.68% (by HPLC) have been reported for commercially available samples. chemimpex.comleyan.comchemimpex.com

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. While specific GC analysis data for this compound is not detailed, it is a viable technique for its purity assessment. sigmaaldrich.comresearchgate.netscispace.com The compound would be vaporized and passed through a column, and its retention time would be a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). The resulting chromatogram would show a major peak for the compound, with any impurities appearing as separate peaks.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-(Pyrazin-2-yl)benzaldehyde and its derivatives. cemrj.comnorthwestern.eduacs.org These computational methods allow for the determination of key parameters that govern the molecule's behavior in chemical reactions.

Studies on related pyrazinyl derivatives have shown that the distribution of electron density, as described by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding their reactivity. For instance, in a study of pyridyl-benzaldehyde derivatives as corrosion inhibitors, DFT calculations at the B3LYP/6-31G(d) level revealed that the positions of nitrogen atoms and substituents significantly influence the HOMO and LUMO energy levels. cemrj.com Molecules with high HOMO energies and low LUMO energies are generally more reactive, indicating a greater tendency to donate and accept electrons, respectively. cemrj.com

The reactivity of this compound can be further analyzed through global and local reactivity descriptors. These include electronegativity, hardness, softness, and Fukui functions, which help identify the most reactive sites within the molecule. cemrj.com For similar compounds, the nitrogen and oxygen atoms are often identified as active sites for interactions. cemrj.com

Table 1: Calculated Electronic Properties of a Pyridyl-Benzaldehyde Derivative (Molecule 9 from a comparative study) cemrj.com

| Property | Value |

| HOMO Energy | -5.18 eV |

| LUMO Energy | -1.62 eV |

| Energy Gap (ΔE) | 3.56 eV |

| Dipole Moment | 5.08 Debye |

| Data from a computational study on pyridyl-benzaldehyde derivatives, provided for illustrative purposes of the types of parameters calculated. cemrj.com |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), like an enzyme or protein. nih.govsmolecule.com These techniques are fundamental in drug discovery and design, providing insights into the binding affinity and mode of interaction. smolecule.com

While specific docking studies solely on this compound are not extensively detailed in the provided results, the methodology is widely applied to similar heterocyclic structures. For example, in the study of novel pyrazine-based heterocycles as antibacterial agents, molecular docking was used to investigate the binding of these compounds to the active sites of bacterial proteins. nih.gov Similarly, research on pyrido[2,3-b]pyrazine (B189457) derivatives as potential anticancer agents utilized molecular docking to evaluate their binding affinity with proteins like KRAS. ikm.org.my These studies often report binding energies and identify key interactions, such as hydrogen bonds, with specific amino acid residues in the protein's active site. ikm.org.my

The process typically involves preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to explore possible binding poses. The results are then scored based on the predicted binding energy, with lower values indicating a more favorable interaction. mdpi.com

Prediction of Spectroscopic Properties

Computational methods, primarily DFT, are also employed to predict the spectroscopic properties of molecules like this compound. tandfonline.comresearchgate.net These theoretical predictions are often compared with experimental data from techniques such as Fourier-transform infrared (FT-IR), Raman, nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy to validate both the computational model and the experimental assignments. tandfonline.comresearchgate.net

For instance, in a study on a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, DFT calculations were used to predict its vibrational frequencies (IR and Raman), which were found to be in good agreement with experimental data. researchgate.net Similarly, theoretical calculations have been used to assign the vibrational modes of other pyrazine (B50134) derivatives. researchgate.net

The prediction of UV-Vis spectra is achieved through Time-Dependent DFT (TD-DFT) calculations, which can identify the electronic transitions responsible for the observed absorption bands. tandfonline.com For example, in a study of C-Vinyl pyrrole-hydrazone derivatives, TD-DFT was used to analyze the nature of the electronic transitions in the UV-Vis spectrum. tandfonline.com The predicted collision cross section (CCS) values for different adducts of this compound have also been calculated, which is relevant for mass spectrometry analysis. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 185.07094 | 137.2 |

| [M+Na]+ | 207.05288 | 146.5 |

| [M-H]- | 183.05638 | 141.5 |

| [M+NH4]+ | 202.09748 | 154.1 |

| Data sourced from PubChemLite. uni.lu |

Computational Design of Novel Derivatives

The insights gained from theoretical and computational studies of this compound serve as a foundation for the rational design of novel derivatives with enhanced or specific properties. cemrj.comresearchgate.net By understanding the structure-activity relationships, researchers can computationally screen and modify the parent molecule to optimize its performance for a particular application, such as a pharmaceutical or a material. acs.org

For example, a computational approach was used to design pyridyl-benzaldehyde derivatives as eco-friendly corrosion inhibitors. cemrj.com By systematically modifying the structure and calculating the resulting electronic properties, researchers could predict which derivatives would have superior performance. cemrj.com This predictive framework allows for the targeted synthesis of the most promising candidates, saving time and resources.

The design process often involves introducing different functional groups to the core structure and evaluating their effect on properties like electronic structure, reactivity, and binding affinity to a specific target. nih.gov This in silico approach is a cornerstone of modern drug discovery and materials science, enabling the development of new molecules with tailored functionalities. mdpi.comresearchgate.net

Future Research Directions and Challenges

Exploration of Undiscovered Reactivity Pathways

While 4-(Pyrazin-2-yl)benzaldehyde is recognized as a versatile building block, its full reactive potential remains to be charted. chemimpex.com The presence of both an aldehyde functional group and a nitrogen-containing pyrazine (B50134) ring offers multiple sites for chemical transformation. chemimpex.com

Future research should venture beyond well-known reactions such as Knoevenagel condensations and Suzuki couplings, which are commonly used to create derivatives. jst.go.jpnih.gov A primary challenge lies in selectively activating different parts of the molecule to forge novel chemical bonds and construct complex molecular architectures.

Key research areas include:

Catalytic C-H Activation: Developing catalytic systems that can directly functionalize the C-H bonds on either the pyrazine or benzene (B151609) rings would provide a more atom-economical route to novel derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Photoredox Catalysis: Investigating the compound's behavior under photoredox conditions could unveil unique reaction pathways, leveraging the electronic properties of the pyrazine system to engage in new types of bond-forming reactions.

Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrazine ring present an opportunity for the compound to act as a ligand in coordination chemistry. chemimpex.com Research into its metal complexes could lead to new catalysts where the benzaldehyde (B42025) group can be used to tune catalytic activity or serve as a reactive handle for immobilization. chemimpex.com

Multicomponent Reactions: Designing new multicomponent reactions where this compound is a key starting material could rapidly generate libraries of complex, biologically-relevant molecules from simple precursors. rsc.org

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its analogues often relies on established but sometimes inefficient methods like Suzuki cross-coupling reactions, which require boronic acid intermediates. jst.go.jpnih.gov A significant challenge is the development of more sustainable, scalable, and cost-effective synthetic strategies.

Future methodologies should aim to improve yields, reduce the number of synthetic steps, and minimize waste by adhering to the principles of green chemistry.

| Methodology | Description | Potential Advantages | Research Challenges |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of traditional batch processes. | Enhanced safety, better temperature/pressure control, easier scalability, potential for higher yields. | Optimizing reactor design and reaction conditions for specific transformations; managing solid byproducts. |

| Biocatalysis | Using enzymes or whole-cell systems to catalyze key synthetic steps. | High selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions, reduced environmental impact. | Identifying or engineering suitable enzymes; substrate scope limitations; enzyme stability. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. jst.go.jp | Drastically reduced reaction times, improved yields, and often cleaner reaction profiles. jst.go.jp | Scaling up from laboratory to industrial production; ensuring uniform heating; potential for pressure buildup. |

| Direct Arylation | Coupling an aryl halide directly with a pyrazine C-H bond, bypassing the need for organometallic intermediates. | Fewer synthetic steps (no need to prepare boronic acids or organotins), reduced metallic waste. | Controlling regioselectivity; finding robust and versatile catalyst systems; overcoming substrate limitations. |

Translational Research into Clinical and Industrial Applications

Translational research is the critical process of converting fundamental scientific discoveries into practical applications that benefit human health and industry. novapublishers.com For this compound, this involves leveraging its unique chemical properties to address real-world problems. The compound has already been identified as a key intermediate in synthesizing molecules for pharmaceutical development and materials science. chemimpex.com

Clinical Applications: The pyrazine moiety is a recognized pharmacophore present in numerous bioactive compounds. researchgate.net The challenge is to utilize this compound as a starting point for new therapeutic agents.

Fragment-Based Drug Discovery: The compound can be used as a fragment or starting point for developing inhibitors of therapeutic targets. For example, derivatives have been synthesized and evaluated as pan-Pim kinase inhibitors for oncology jst.go.jp and as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), another cancer target. rsc.org

Neurological Disorders: Research indicates its utility as an intermediate for pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com Future work could focus on designing and synthesizing specific derivatives and evaluating them against targets implicated in neurodegenerative diseases.

Biological Imaging: Its structural framework is suitable for creating fluorescent probes for biological imaging, aiding in the visualization of cellular processes and the study of disease mechanisms. chemimpex.com

Industrial Applications: Beyond medicine, the compound's properties are relevant for materials science and agrochemistry. chemimpex.com

Advanced Polymers and Coatings: Its rigid, aromatic structure can be incorporated into polymers to enhance thermal stability, durability, and other performance characteristics. chemimpex.com Research is needed to synthesize these polymers and characterize their material properties.

Agrochemicals: It serves as a building block for more effective and potentially environmentally friendlier pesticides and herbicides. chemimpex.comchemimpex.com Translational research in this area would involve synthesizing novel agrochemicals and testing their efficacy and environmental profile.

Interdisciplinary Collaborations for Novel Discoveries

The complex challenges and diverse opportunities associated with this compound necessitate a collaborative, interdisciplinary approach. Progress in one area is often dependent on expertise from another.

Chemistry and Biology: Organic chemists are needed to synthesize novel derivatives jst.go.jpnih.gov, while biochemists and pharmacologists are required to test their biological activity and elucidate their mechanisms of action, for instance in anticancer research. jst.go.jpresearchgate.net

Chemistry and Materials Science: Collaborations between synthetic chemists and materials scientists are essential to design and create new functional materials, such as polymers or coatings, and to test their physical and chemical properties. chemimpex.com

Computational and Experimental Chemistry: Computational chemists can model the reactivity of this compound, predict the properties of its derivatives, and help guide experimental efforts. This synergy can accelerate the discovery of new reactions and molecules with desired functions. researchgate.net

Academia and Industry: Partnerships between academic research labs and industrial partners are crucial for translating promising laboratory findings into commercially viable products, whether they be new pharmaceuticals, agrochemicals, or advanced materials. chemimpex.com

By fostering these collaborations, the scientific community can more effectively harness the full potential of this compound, paving the way for significant advancements across multiple disciplines.

Q & A

Q. What are the common synthetic routes for 4-(Pyrazin-2-yl)benzaldehyde?

this compound is typically synthesized via cross-coupling reactions. A Suzuki-Miyaura coupling between pyrazine-2-boronic acid and 4-bromobenzaldehyde is a standard approach, using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under reflux . Alternatively, direct formylation of 4-(pyrazin-2-yl)benzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane can yield the aldehyde . Reaction yields and purity depend on stoichiometric control and inert atmosphere conditions.

Q. How is this compound purified and characterized?

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Characterization involves:

- NMR : Aldehyde protons appear as a singlet at δ 10.0–10.2 ppm in H-NMR, while pyrazine protons resonate at δ 8.5–9.0 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity ≥95% .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) confirms molecular geometry, with bond angles and distances typical for aromatic aldehydes .

Q. What are the solubility and stability considerations for this compound?

The aldehyde is sparingly soluble in water but freely soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol . Stability tests under ambient light and temperature show no decomposition over 30 days when stored in amber vials under argon. However, prolonged exposure to air may lead to oxidation to the corresponding carboxylic acid .

Advanced Research Questions

Q. How does the pyrazine moiety influence reactivity in condensation reactions?

The pyrazine ring acts as an electron-deficient aromatic system, directing electrophilic substitution to the para-position of the benzaldehyde group. In hydrazone formation, the aldehyde reacts efficiently with hydrazines (e.g., phenylhydrazine) in ethanol under reflux, yielding Schiff bases with >80% efficiency . Kinetic studies suggest the electron-withdrawing pyrazine enhances electrophilicity of the aldehyde, accelerating nucleophilic attack .

Q. What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s frontier molecular orbitals. The HOMO-LUMO gap (~4.1 eV) indicates moderate reactivity, consistent with its use in charge-transfer complexes . Molecular docking studies (AutoDock Vina) reveal potential binding interactions with enzymes like fatty acid amide hydrolase (FAAH), supporting its role in inhibitor design .

Q. How is this compound applied in metal-organic frameworks (MOFs)?